molecular formula C33H40N4O5S B14174845 Benzamide, N-[(1S)-1-methyl-2-oxo-2-[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]ethyl]-4-[[(2-phenoxyphenyl)amino]sulfonyl]-

Benzamide, N-[(1S)-1-methyl-2-oxo-2-[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]ethyl]-4-[[(2-phenoxyphenyl)amino]sulfonyl]-

Cat. No.: B14174845
M. Wt: 604.8 g/mol
InChI Key: PCHDGTKDQFNZOZ-VWLOTQADSA-N
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Description

Benzamide, N-[(1S)-1-methyl-2-oxo-2-[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]ethyl]-4-[[(2-phenoxyphenyl)amino]sulfonyl]- is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique structure, which includes multiple functional groups such as amides, sulfonamides, and piperidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(1S)-1-methyl-2-oxo-2-[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]ethyl]-4-[[(2-phenoxyphenyl)amino]sulfonyl]- typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Piperidine Intermediate: The initial step involves the reaction of a suitable starting material with piperidine to form the piperidine intermediate.

    Introduction of the Pyrrolidine Group: The piperidine intermediate is then reacted with a pyrrolidine derivative to introduce the pyrrolidine group.

    Formation of the Benzamide Core: The next step involves the reaction of the intermediate with a benzamide derivative to form the benzamide core.

    Introduction of the Phenoxyphenyl Group: The final step involves the reaction of the intermediate with a phenoxyphenyl derivative to introduce the phenoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(1S)-1-methyl-2-oxo-2-[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]ethyl]-4-[[(2-phenoxyphenyl)amino]sulfonyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Benzamide, N-[(1S)-1-methyl-2-oxo-2-[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]ethyl]-4-[[(2-phenoxyphenyl)amino]sulfonyl]- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: The compound is studied for its potential therapeutic effects, including its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-[(1S)-1-methyl-2-oxo-2-[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]ethyl]-4-[[(2-phenoxyphenyl)amino]sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.

    Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different core structures.

    Piperidine Derivatives: Compounds with similar piperidine groups but different overall structures.

Uniqueness

Benzamide, N-[(1S)-1-methyl-2-oxo-2-[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]ethyl]-4-[[(2-phenoxyphenyl)amino]sulfonyl]- is unique due to its combination of functional groups, which contribute to its diverse chemical reactivity and potential applications. The presence of the phenoxyphenyl group, in particular, distinguishes it from other similar compounds and may confer specific biological or chemical properties.

Properties

Molecular Formula

C33H40N4O5S

Molecular Weight

604.8 g/mol

IUPAC Name

N-[(2S)-1-oxo-1-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]propan-2-yl]-4-[(2-phenoxyphenyl)sulfamoyl]benzamide

InChI

InChI=1S/C33H40N4O5S/c1-25(33(39)37-23-18-26(19-24-37)17-22-36-20-7-8-21-36)34-32(38)27-13-15-29(16-14-27)43(40,41)35-30-11-5-6-12-31(30)42-28-9-3-2-4-10-28/h2-6,9-16,25-26,35H,7-8,17-24H2,1H3,(H,34,38)/t25-/m0/s1

InChI Key

PCHDGTKDQFNZOZ-VWLOTQADSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)CCN2CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4OC5=CC=CC=C5

Canonical SMILES

CC(C(=O)N1CCC(CC1)CCN2CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4OC5=CC=CC=C5

Origin of Product

United States

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